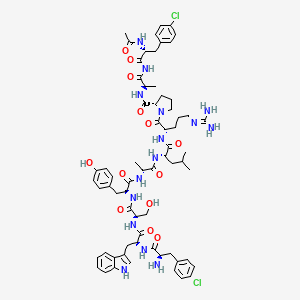
Xylazine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylazine(1+) is an organic cation that is the conjugate acid of xylazine, obtained by the protonation of the thiazine nitrogen. It is a conjugate acid of a xylazine.
Wissenschaftliche Forschungsanwendungen
Alpha(2)-Adrenoceptor Agonist and Endogenous Opioid Release
Xylazine, primarily known as an alpha(2)-adrenoceptor agonist, is extensively used in veterinary medicine and animal experimentation. A study by Romero et al. (2009) suggests that xylazine induces peripheral antinociception, likely by activating alpha(2C)-adrenoceptors and triggering the release of endogenous opioids that act on their receptors (Romero et al., 2009).
Activation of Adenosine Monophosphate-Activated Protein Kinase Pathway
Shi et al. (2016) explored the role of the AMPK signaling pathway in xylazine's analgesic mechanism within the central nervous system of rats. Their findings suggest that xylazine alters the activities of LKB1 and AMPK in the central nervous system, indicating an influence on the regulatory signaling pathway of analgesia in the rat brain (Shi et al., 2016).
ATP-Sensitive K(+) Channels Involvement
Another study by Romero and Duarte (2009) indicates that xylazine's peripheral antinociceptive effect might result from K(ATP)-channel activation. This effect was specifically observed in the presence of glibenclamide, a blocker of K(ATP) channels, underscoring the involvement of these channels in xylazine's mechanism of action (Romero & Duarte, 2009).
Interaction with the Endocannabinoid System
Romero et al. (2020) highlighted xylazine's interaction with the endocannabinoid system. They found that its peripheral antinociceptive effect was mediated via anandamide release and subsequent CB1 cannabinoid receptor activation (Romero et al., 2020).
Effect on Hormonal, Metabolic, and Cardiorespiratory Responses
Rizk et al. (2012) investigated xylazine's effects on hormonal, metabolic, and cardiorespiratory responses in dairy cows during claw trimming. Their study suggests that xylazine decreases hormonal and metabolic stress responses, although it augments the respiratory depressive effect of lateral recumbency (Rizk et al., 2012).
Eigenschaften
Molekularformel |
C12H17N2S+ |
|---|---|
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-3-ium-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)/p+1 |
InChI-Schlüssel |
BPICBUSOMSTKRF-UHFFFAOYSA-O |
SMILES |
CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



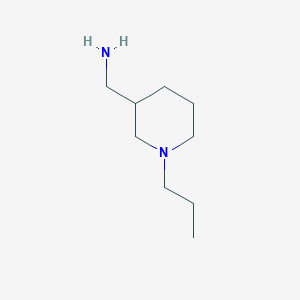
![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)
![(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263745.png)
![4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid](/img/structure/B1263748.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)
![Methyl 1-(hexopyranosyloxy)-4a,5,6,7-tetrahydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1263752.png)

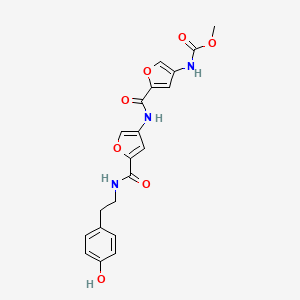
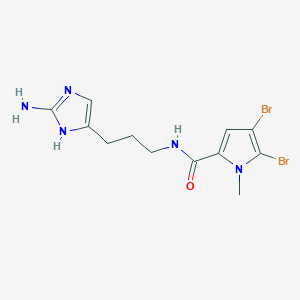
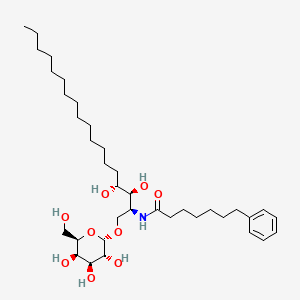
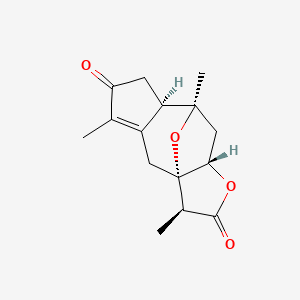
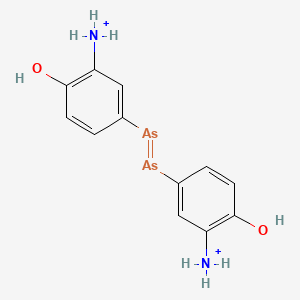
![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)
